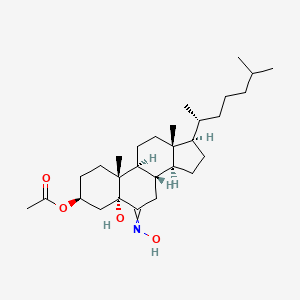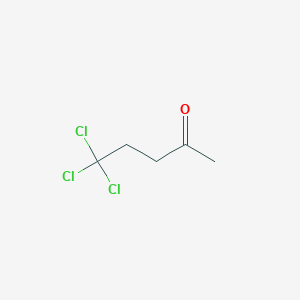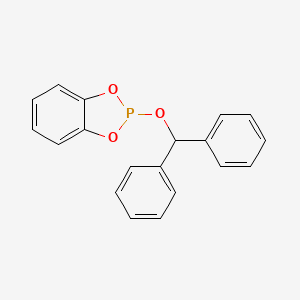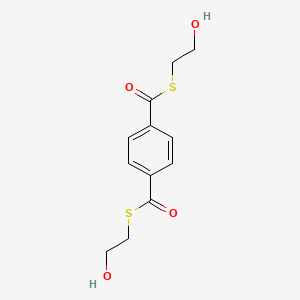
(3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate is a complex organic compound that belongs to the class of cholestane derivatives. This compound is characterized by its unique structure, which includes a hydroxyl group, a hydroxyimino group, and an acetate group attached to the cholestane backbone. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate typically involves multiple steps, starting from readily available cholestane derivatives. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 5th position of the cholestane backbone.
Hydroxyimino Formation: Conversion of a ketone or aldehyde group at the 6th position to a hydroxyimino group using hydroxylamine under acidic or basic conditions.
Acetylation: Introduction of an acetate group at the 3rd position through acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
(3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential role in biological processes and as a biomarker.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in metabolic pathways.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cholestane Derivatives: Compounds with similar cholestane backbones but different functional groups.
Steroids: Compounds with similar structural features but varying biological activities.
Uniqueness
(3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
65451-08-3 |
|---|---|
Molecular Formula |
C29H49NO4 |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
[(3S,5R,8S,9S,10R,13R,14S,17R)-5-hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H49NO4/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30-33)29(32)17-21(34-20(4)31)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-25,32-33H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,27-,28-,29+/m1/s1 |
InChI Key |
QGVHVXRQEBXHEC-FNUGKIMXSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=NO)[C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=NO)C4(C3(CCC(C4)OC(=O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)

![(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14493280.png)
![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)



![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)
![1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine](/img/structure/B14493310.png)

![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)
![Trimethyl[(2-methylcyclohept-1-en-1-yl)oxy]silane](/img/structure/B14493327.png)
